Ethyl 4-amino-2-chlorobut-2-enoate

Description

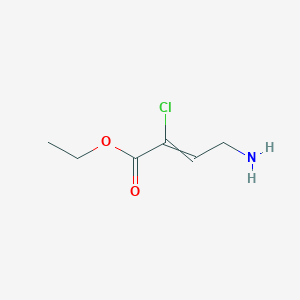

Structure

3D Structure

Properties

CAS No. |

918871-74-6 |

|---|---|

Molecular Formula |

C6H10ClNO2 |

Molecular Weight |

163.60 g/mol |

IUPAC Name |

ethyl 4-amino-2-chlorobut-2-enoate |

InChI |

InChI=1S/C6H10ClNO2/c1-2-10-6(9)5(7)3-4-8/h3H,2,4,8H2,1H3 |

InChI Key |

QAJPAJDCRJRFOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CCN)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for Ethyl 4 Amino 2 Chlorobut 2 Enoate

Established Synthetic Strategies for Substituted Alpha, Beta-Unsaturated Esters

The synthesis of α,β-unsaturated esters is a cornerstone of organic chemistry, with numerous well-established methods for their preparation. These strategies can be adapted to introduce the specific substituents found in Ethyl 4-amino-2-chlorobut-2-enoate.

Halogenation of Precursor Esters and Derivatives

The introduction of a chlorine atom at the α-position (C2) of an α,β-unsaturated ester is a key step in the synthesis of the target molecule. A common approach involves the direct halogenation of a suitable precursor. For instance, the α-chlorination of aldehydes and ketones using various chlorinating agents is a well-documented transformation. google.com This principle can be extended to α,β-unsaturated systems. One potential pathway could involve the reaction of an enolate derived from a precursor like ethyl crotonate with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS).

Another established method for producing α-halo-α,β-unsaturated esters is through the reaction of aldehydes with trihaloacetates, a process that can be promoted by reagents like chromium(II) chloride or manganese. acs.org These methods often exhibit high stereoselectivity, which could be crucial for controlling the geometry of the double bond in the final product. acs.orggoogle.com

A patent for the preparation of (S)-4-chloro-2-aminobutyric acid hydrochloride, a saturated analogue, describes the reaction of L-homoserine with thionyl chloride and ethanol (B145695). acs.org This suggests that a hydroxy group at the 4-position of a butanoate derivative can be substituted with a chlorine atom, which could then be followed by the introduction of the double bond and esterification.

Amination Reactions in Unsaturated Systems

The introduction of an amino group at the γ-position (C4) of an α,β-unsaturated ester is another critical transformation. A common and powerful method for forming carbon-nitrogen bonds is the Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound. nih.gov This reaction would involve the addition of an amine or an ammonia (B1221849) equivalent to a suitable precursor, such as ethyl 2-chloro-4-oxobut-2-enoate.

Alternatively, allylic amination reactions provide a direct route to introduce an amino group at the allylic position of an unsaturated system. google.com For instance, molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been shown to be effective for a range of aromatic and aliphatic amines. Palladium-catalyzed rearrangements of allylic carbamates also offer an efficient pathway to γ-amino-α,β-unsaturated esters. acs.org

Esterification Approaches for Carboxylic Acid Precursors

Should the synthesis proceed via the corresponding carboxylic acid, (E)-4-chlorobut-2-enoic acid acs.org or a related amino-substituted analogue, a final esterification step would be necessary. The Fischer-Speier esterification is a classic and widely used method for this purpose. This acid-catalyzed reaction between a carboxylic acid and an alcohol, in this case, ethanol, is a reliable and well-understood process for the formation of ethyl esters.

The reaction typically involves heating the carboxylic acid and ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

Novel and Emerging Synthetic Routes for this compound

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. These emerging strategies offer potential improvements over classical approaches for the synthesis of complex molecules like this compound.

Stereoselective Synthesis Approaches

The double bond in this compound can exist as either the (E) or (Z) isomer. Controlling the stereochemistry of this double bond is a significant challenge and a key area of modern synthetic research. Several stereoselective methods for the synthesis of α-halo-α,β-unsaturated esters have been developed. For example, the reaction of aldehydes with trihaloesters promoted by manganese can produce (Z)-α-halo-α,β-unsaturated esters with high stereoselectivity. google.com Similarly, samarium diiodide-promoted addition of α-halo-α,β-unsaturated esters to aldehydes and ketones can also proceed with high stereoselectivity.

Ruthenium-catalyzed Alder ene reactions have been employed for the synthesis of Z-γ-amino-α,β-unsaturated esters with complete control over the geometry of the newly formed double bonds. Furthermore, a mild and efficient method for the synthesis of N-protected α,β-unsaturated γ-amino esters with high (E)-stereoselectivity has been described, which is compatible with common protecting groups.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous chemicals, renewable feedstocks, and more efficient reactions. In the context of synthesizing this compound, several green approaches can be envisioned.

One such approach is the use of greener solvents. A molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been successfully carried out in ethanol, which is considered a green solvent. This method also benefits from a recyclable catalyst system. The use of water as a solvent is another key aspect of green chemistry. Ceric ammonium (B1175870) nitrate (B79036) has been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water. nih.gov

The development of catalytic reactions that avoid the use of stoichiometric and often toxic reagents is a central goal of green chemistry. For example, the direct catalytic amination of allylic alcohols, without the need for activating reagents, can be achieved using platinum or molybdenum-based catalysts. google.com These methods reduce waste and improve the atom economy of the synthesis.

Organometallic Catalysis in Preparation

While specific literature on the organometallic-catalyzed synthesis of this compound is not extensively documented, the application of such catalysts in the formation of similar carbon-nitrogen and carbon-carbon bonds in related butenoate structures is a well-established field. Transition metals like palladium and rhodium are at the forefront of these synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions, which could be hypothetically applied to the synthesis of precursors to this compound. For instance, palladium complexes can catalyze the coupling of vinyl halides with amines (a variant of the Buchwald-Hartwig amination) or the introduction of functional groups to an alkene backbone. mdpi.com In a potential synthetic route, a palladium catalyst could be employed to couple an appropriate amine with a halogenated butenoate precursor. The choice of ligands, such as phosphines (e.g., PPh₃), plays a crucial role in the catalyst's activity and selectivity.

Rhodium-Catalyzed Amination: Rhodium complexes have shown significant promise in catalytic C-H amination reactions. nih.govrsc.org These reactions involve the direct formation of a C-N bond by activating a carbon-hydrogen bond, often in the presence of a nitrene precursor. While direct application to this compound is speculative, rhodium-catalyzed hydroamination of a suitable diene or alkyne precursor could be a viable, atom-economical approach to constructing the amino-butenoate scaffold. organicreactions.org The mechanism often involves the formation of a metal-nitrenoid intermediate that subsequently undergoes insertion into a C-H bond or addition across a double bond. youtube.com

The table below illustrates hypothetical organometallic catalytic systems that could be explored for the synthesis of this compound based on known transformations of similar substrates.

| Catalyst System | Potential Reaction Type | Precursors | Key Parameters |

| Pd(OAc)₂ / PPh₃ | Cross-coupling Amination | Ethyl 2,4-dichlorobut-2-enoate, Ammonia | Solvent, Temperature, Base |

| [Rh(cod)Cl]₂ / dppe | Hydroamination | Ethyl 4-aminobut-2-ynoate | Pressure, Temperature |

| Cp*Rh(III) complexes | C-H Amination | Ethyl but-2-enoate, Amine source | Oxidant, Solvent |

This table is illustrative and based on general principles of organometallic catalysis, not on specific reported syntheses of this compound.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. The addition of an amine to an activated alkene, such as a chlorobutenoate, is a key transformation where several factors can be tuned.

Effect of Reaction Conditions: The reaction rate and selectivity of amine addition are highly dependent on factors such as temperature, solvent polarity, and the presence of catalysts or promoters. For instance, in the Michael addition of amines to activated alkenes, the use of a Zn/NH₄Cl system has been shown to promote the reaction under mild, solvent-free conditions, leading to high yields in short reaction times. The pH of the reaction medium is also a crucial parameter; a weakly acidic environment is often optimal for imine formation, a related reaction, as it facilitates the departure of the leaving group without fully protonating the amine nucleophile. nih.gov

Catalyst and Reagent Loading: The concentration of the catalyst and the molar ratio of the reactants are pivotal. In palladium-catalyzed reactions, catalyst loading is often a compromise between reaction efficiency and cost. mdpi.com For amine additions, using an excess of the amine can shift the equilibrium towards the product and compensate for any side reactions.

The following table presents a hypothetical optimization study for the synthesis of this compound via a Michael-type addition, highlighting the potential impact of various parameters on the reaction yield.

| Entry | Parameter Varied | Condition | Hypothetical Yield (%) |

| 1 | Temperature | 25°C | 60 |

| 2 | Temperature | 50°C | 75 |

| 3 | Temperature | 80°C | 70 (decomposition observed) |

| 4 | Catalyst Loading | 1 mol% | 65 |

| 5 | Catalyst Loading | 5 mol% | 78 |

| 6 | Reactant Ratio (Amine:Enoate) | 1:1 | 55 |

| 7 | Reactant Ratio (Amine:Enoate) | 2:1 | 80 |

| 8 | Solvent | Dichloromethane | 68 |

| 9 | Solvent | Tetrahydrofuran | 76 |

This data is illustrative and intended to represent a typical optimization process. Actual results would vary.

Purification and Isolation Techniques in Research Settings

The purification of this compound from a crude reaction mixture is essential to obtain a product of high purity for subsequent research applications. The presence of both an amino group and an ester functionality, along with a halogen, imparts a degree of polarity that influences the choice of purification method.

Column Chromatography: Column chromatography is a widely used technique for the purification of polar organic molecules. column-chromatography.com For a compound like this compound, a silica (B1680970) gel stationary phase is commonly employed. The choice of eluent system is critical; a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. reddit.com To prevent the basic amine from strongly interacting with the acidic silica gel, which can lead to tailing and poor separation, a small amount of a volatile base like triethylamine (B128534) or ammonia can be added to the eluent. biotage.com

Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for achieving high purity. organicreactions.org This technique relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures. For polar compounds like amino acid esters, polar solvents or mixtures including alcohols or water might be suitable. google.comnih.gov

The following table outlines a general approach to the purification of a polar amino ester like this compound.

| Purification Technique | Stationary/Mobile Phase or Solvent | Key Considerations |

| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate with 0.1% Triethylamine | Gradient elution may be necessary to separate closely related impurities. The addition of a base neutralizes acidic sites on the silica. |

| Preparative HPLC | C18 Reverse Phase / Water:Acetonitrile with 0.1% Formic Acid | The acidic modifier helps to protonate the amine, improving peak shape. Useful for obtaining very high purity material. |

| Recrystallization | Ethanol/Water | The optimal solvent ratio needs to be determined empirically to maximize recovery and purity. |

This table provides general guidance for the purification of polar amino esters and may need to be adapted for the specific properties of this compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Amino 2 Chlorobut 2 Enoate

Reactivity of the Amino Group: Nucleophilic Behavior and Derivatization

The primary amino group (-NH2) in Ethyl 4-amino-2-chlorobut-2-enoate is a key functional group that imparts nucleophilic character to the molecule, allowing for a variety of derivatization reactions.

Peptide Coupling and Amidation Reactions

The presence of a primary amine makes this compound a potential building block in peptide synthesis. The amino group can act as a nucleophile, reacting with an activated carboxylic acid of an amino acid or peptide to form a new amide bond. This process, known as peptide coupling, is fundamental to the creation of peptides. uni-kiel.debachem.com The reaction typically requires a coupling reagent to activate the carboxyl group, facilitating the attack by the amine. uni-kiel.de

Common coupling reagents used in such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/uronium-based reagents such as HATU. uni-kiel.debachem.com The general scheme involves the activation of a carboxylic acid, followed by nucleophilic attack from the amino group of this compound.

Table 1: Potential Amidation Reaction of this compound

| Reactant 1 | Reactant 2 (Example) | Reagent | Product Type |

|---|

Coordination Chemistry Potential

The amino group, along with the carbonyl oxygen of the ester, provides potential sites for coordination with metal ions. As a bidentate ligand, this compound could form stable chelate complexes with various transition metals. The nitrogen atom of the amine and the oxygen atom of the carbonyl group can act as Lewis bases, donating their lone pairs of electrons to a metal center. This coordination potential is a common feature of amino acids and their derivatives, enabling their use in the design of metal-organic frameworks and catalysts.

Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the intermolecular interactions of this compound. The primary amino group can act as a hydrogen bond donor, while the nitrogen atom and the two oxygen atoms of the ester group can serve as hydrogen bond acceptors. nih.gov According to computational data from PubChem, the molecule has a hydrogen bond donor count of two and a hydrogen bond acceptor count of two. nih.gov These interactions influence the compound's physical properties, such as its boiling point and solubility, and can affect its conformation in different solvent environments.

Reactivity of the Ester Moiety: Hydrolysis and Transesterification Pathways

The ethyl ester group is another reactive site within the molecule, susceptible to nucleophilic acyl substitution reactions.

Under acidic or basic conditions, the ester can undergo hydrolysis to yield the corresponding carboxylic acid, 4-amino-2-chlorobut-2-enoic acid, and ethanol (B145695). nih.gov Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon.

Transesterification is another key reaction pathway, where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. mdpi.comresearchgate.net This reaction can be catalyzed by either an acid or a base and is often used to synthesize different ester derivatives of the parent molecule. mdpi.comscielo.org.co

Table 2: Reactions at the Ester Moiety

| Reaction Type | Reagents | Major Organic Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH/H₂O | 4-amino-2-chlorobut-2-enoic acid |

Electrophilicity at the Beta-Position Enhanced by Chlorine Substitution

The electronic structure of the carbon-carbon double bond in this compound is significantly influenced by both the ester group and the chlorine atom. The ester group at the α-position (C2) is an electron-withdrawing group that decreases the electron density of the double bond through conjugation. The chlorine atom, also at the α-position, further enhances the electrophilicity of the β-position (C3) through its inductive electron-withdrawing effect. nih.gov This electronic arrangement makes the β-carbon susceptible to attack by nucleophiles.

Michael Addition Reactions

The enhanced electrophilicity at the β-carbon makes this compound an excellent candidate for Michael addition reactions. masterorganicchemistry.com In this type of conjugate addition, a soft nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for carbon-carbon bond formation. researchgate.netresearchgate.net

A wide range of nucleophiles can act as Michael donors, including enolates, amines, and thiols. masterorganicchemistry.com The reaction proceeds via the formation of a new enolate intermediate, which is then protonated to give the final addition product. youtube.com

Table 3: Potential Michael Addition to this compound

| Michael Acceptor | Michael Donor (Example) | Base (if needed) | Product Type |

|---|---|---|---|

| This compound | Diethyl malonate | NaOEt | Adduct of Malonate |

| This compound | Thiophenol | Et₃N | Thioether Adduct |

Nucleophilic Attack and Conjugate Additions

The electrophilic nature of the α,β-unsaturated ester system in this compound would theoretically make it susceptible to nucleophilic attack. Two primary sites of attack are plausible: the carbonyl carbon (direct addition) and the β-carbon (conjugate or Michael addition). The presence of the electron-withdrawing chlorine atom at the 2-position is expected to further activate the double bond towards conjugate addition. However, without experimental data, the regioselectivity of nucleophilic attack remains speculative. Factors such as the nature of the nucleophile (hard vs. soft), solvent, and reaction conditions would be critical in determining the outcome.

Reactivity of the Vinylic Chlorine: Substitution Reactions and Cross-Coupling

The vinylic chlorine atom represents another key reactive site. Vinylic halides are known to undergo nucleophilic substitution, although typically under more forcing conditions than their alkyl counterparts. More significantly, they are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, providing a pathway to a diverse range of functionalized products. Again, the scientific literature lacks specific examples of such transformations being applied to this compound.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of the double bond (E/Z isomerism) would be a crucial factor in any reaction involving this compound. The specific geometry of the starting material could influence the stereochemical outcome of addition reactions and may be retained or inverted in substitution and cross-coupling reactions, depending on the reaction mechanism. A detailed analysis of the stereochemical aspects of its reactivity is not possible without dedicated experimental studies.

Detailed Mechanistic Elucidation via Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms would require kinetic studies to determine rate laws and the influence of reactant concentrations, as well as spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) to identify and characterize intermediates and transition states. Such studies are fundamental to elucidating reaction pathways but have not been reported for this compound in the available literature.

Derivatization and Analogues of Ethyl 4 Amino 2 Chlorobut 2 Enoate

Synthesis of Structurally Modified Analogues

The synthesis of analogues of Ethyl 4-amino-2-chlorobut-2-enoate would likely involve modifications at several key positions. For instance, N-alkylation or N-arylation of the primary amine could introduce a variety of substituents, thereby modulating the compound's steric and electronic properties. Additionally, substitution of the chlorine atom with other halides or functional groups via nucleophilic substitution reactions could provide a diverse set of analogues. However, specific methodologies and the characterization of such derivatives are not documented in available research.

Functional Group Interconversions and Transformations

The functional groups of this compound present multiple opportunities for interconversion. The primary amine could be converted to amides, sulfonamides, or other nitrogen-containing functionalities. The ethyl ester could be hydrolyzed to the corresponding carboxylic acid or transesterified. The chloro-alkene moiety offers a handle for various cross-coupling reactions. The lack of published studies detailing these specific transformations for this compound prevents a thorough discussion of its synthetic utility.

Impact of Substituent Variation on Reactivity Profiles

A hypothetical study could explore the relative rates of reaction for a series of N-substituted analogues in a model reaction, as outlined in the table below.

Table 1: Hypothetical Reactivity Study of N-Substituted Analogues

| Substituent (R) on Amine | Expected Electronic Effect | Predicted Impact on Michael Addition Reactivity |

| Hydrogen (H) | Neutral | Baseline |

| Methyl (CH₃) | Electron-donating | Decreased |

| Phenyl (C₆H₅) | Electron-withdrawing (inductive), Electron-donating (resonance) | Ambiguous, dependent on reaction conditions |

| 4-Nitrophenyl (p-NO₂-C₆H₄) | Strongly electron-withdrawing | Increased |

| 4-Methoxyphenyl (p-CH₃O-C₆H₄) | Strongly electron-donating | Decreased |

This table is illustrative and not based on published experimental data for this compound.

Development of Libraries for Structure-Activity Relationship (SAR) Studies

The development of a compound library based on the this compound scaffold would be a valuable resource for screening against various biological targets. Such a library would ideally feature systematic variations at the key reactive sites to explore the structure-activity relationships. The design of such a library would involve combinatorial synthesis approaches, where diverse building blocks are introduced at the amine and other positions. The absence of any reported efforts to create such a library for this specific compound underscores the gap in the current body of scientific knowledge.

Computational Chemistry and Theoretical Studies on Ethyl 4 Amino 2 Chlorobut 2 Enoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of Ethyl 4-amino-2-chlorobut-2-enoate. Methods like Density Functional Theory (DFT) are commonly employed to determine the molecule's ground-state geometry and electronic properties. Such calculations reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom.

The electronic structure of this compound is characterized by the interplay of several functional groups: the ethyl ester, the amino group, the chloro substituent, and the α,β-unsaturated carbonyl system. The chlorine atom and the amino group, being electron-withdrawing and electron-donating respectively, significantly influence the electron distribution across the C=C double bond and the carbonyl group.

Table 1: Calculated Electronic Properties of a Representative Substituted Butenoate

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

The Highest Occupied Molecular Orbital (HOMO) is typically localized on the more electron-rich parts of the molecule, such as the amino group and the double bond, indicating these are the likely sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is generally centered on the electron-deficient carbonyl carbon and the β-carbon of the unsaturated system, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies.

A key reaction for this class of compounds is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. pressbooks.publibretexts.org For this compound, a nucleophile could be another amine or a different nucleophilic species. Computational modeling of this process would involve:

Locating the transition state structure: This is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.

Calculating the activation energy (ΔG‡): This value determines the reaction rate.

Identifying intermediates: These are stable species formed during the reaction, such as the enolate intermediate in a Michael addition. pressbooks.pub

Table 2: Representative Calculated Energy Profile for a Michael Addition Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Enolate Intermediate | -5.8 |

| Product | -12.5 |

Note: This data is illustrative for a typical Michael addition to an α,β-unsaturated ester and does not represent specific calculations for this compound.

Such analyses can also elucidate the role of catalysts, such as acids or bases, in lowering the activation energy and facilitating the reaction.

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from DFT calculations, such as Fukui functions and condensed-to-atom electrophilicity and nucleophilicity indices, can pinpoint the most reactive sites within the molecule.

For this compound, there are several potential sites for reaction:

Nucleophilic attack: The carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition) are the primary electrophilic sites. libretexts.org

Electrophilic attack: The nitrogen of the amino group and the α-carbon are potential nucleophilic centers.

The presence of the chloro substituent at the α-position and the amino group at the 4-position will significantly influence the regioselectivity of nucleophilic attack. Computational models can predict whether 1,2- or 1,4-addition is more favorable under different conditions and with different nucleophiles. For instance, soft nucleophiles tend to favor 1,4-addition, while hard nucleophiles may favor 1,2-addition.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Profiling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of a series of compounds with their properties, including reactivity. While specific QSPR models for the reactivity of this compound are not documented, the principles of QSPR can be applied to understand how structural modifications would affect its chemical behavior.

A hypothetical QSPR model for the reactivity of substituted butenoates could be developed by:

Creating a dataset: Synthesizing a library of analogous compounds with varying substituents.

Calculating molecular descriptors: These are numerical representations of the molecules' structural and electronic features (e.g., steric parameters, electronic parameters, topological indices).

Developing a mathematical model: Using statistical methods to create an equation that relates the descriptors to the observed reactivity.

Such a model could predict the reactivity of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired chemical properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

Preferred dihedral angles: The rotational preferences around the single bonds in the molecule.

Intramolecular interactions: The presence of hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

Solvent effects: How the presence of a solvent influences the conformational equilibrium.

Understanding the conformational preferences of this compound is crucial for predicting its physical properties and its mode of interaction in chemical reactions.

Applications in Advanced Organic Synthesis and Chemical Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

Ethyl 4-amino-2-chlorobut-2-enoate possesses multiple reactive sites—an α,β-unsaturated ester, a vinyl chloride, and a primary amine—making it a potentially valuable building block in organic synthesis. These functional groups offer various avenues for chemical transformations, allowing for the construction of more complex molecular architectures.

Precursor for Heterocyclic Compounds

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. The presence of both electrophilic and nucleophilic centers within the same molecule allows for intramolecular cyclization reactions, as well as intermolecular reactions with other building blocks to form rings. For instance, related aminobutenoates and chlorobutenoates are known to be precursors for heterocycles such as:

Pyrroles, Pyridazines, and Pyrimidines: While direct synthesis of these heterocycles from this compound is not explicitly detailed in the available literature, the general reactivity patterns of similar compounds suggest its potential utility. For example, the amino group can act as a nucleophile to react with a suitable dielectrophile, or the vinyl chloride moiety could undergo substitution followed by cyclization. Research on analogous compounds, such as ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, demonstrates the importance of the aminopyrimidine scaffold in medicinal chemistry, particularly for its anti-proliferative properties against cancer cell lines. mdpi.com

Building Block for Natural Product Synthesis

There is currently no specific information available in the scientific literature detailing the use of this compound as a building block in the total synthesis of natural products. While its structure contains functionalities that could potentially be incorporated into complex natural product skeletons, documented examples of such applications are absent.

Intermediates in Drug Synthesis

The synthesis of novel pharmaceutical agents often relies on versatile intermediates that can be readily modified. Although specific examples directly citing the use of this compound are scarce, its structural motifs are present in various biologically active molecules. The amino group and the chloro-substituted double bond are key functionalities that allow for the introduction of diverse substituents, which is a crucial aspect of medicinal chemistry and drug discovery.

Potential in Agrochemical Development

The development of new agrochemicals, such as fungicides and herbicides, frequently involves the exploration of novel chemical scaffolds. While there is no direct evidence of this compound being developed as an agrochemical, its structural components are found in some classes of pesticides. The reactivity of the molecule could be exploited to synthesize analogs of known agrochemicals or to create entirely new classes of compounds for screening.

Advanced Materials Synthesis Applications

The application of this compound in the synthesis of advanced materials, such as polymers or functional materials, is not documented in the available literature. The presence of a polymerizable double bond and reactive functional groups could theoretically allow it to be used as a monomer or a cross-linking agent. However, no research has been published to support this potential application.

Catalytic Applications

There is no information available to suggest that this compound has been investigated for any catalytic applications, either as a catalyst itself or as a ligand for a metal catalyst.

Investigative Studies in Bioactive Potential and Biological Interactions

Enzyme Interaction and Inhibition Studies

No specific studies detailing the interaction of Ethyl 4-amino-2-chlorobut-2-enoate with any enzyme, including dehydrogenases, were identified. Consequently, there is no available data on its potential to modulate metabolic pathways through enzyme inhibition.

Antimicrobial Research and Mechanisms

A thorough search for antimicrobial research on this compound yielded no specific results. There are no published studies investigating its potential efficacy against bacteria, fungi, or other microorganisms, nor any elucidation of potential mechanisms of action.

Antitumor Research and Cellular Mechanisms

Similarly, the exploration of antitumor research related to this compound proved fruitless. There is a lack of publicly accessible research on its effects on cancer cells.

Apoptosis Induction

No studies were found that investigated the ability of this compound to induce apoptosis in any cell line.

Cell Cycle Arrest

There is no available data to suggest that this compound has been studied for its potential to cause cell cycle arrest.

Receptor Binding and Signaling Pathway Modulation

The search for information on the receptor binding profile and any subsequent modulation of signaling pathways by this compound did not yield any specific findings.

Application of QSPR Models in Biological Profiling

The application of Quantitative Structure-Property Relationship (QSPR) models is a well-established computational method used to predict the biological activities and properties of chemical compounds based on their molecular structure. This approach is instrumental in early-stage drug discovery and chemical risk assessment, allowing for the prioritization of compounds for further experimental testing.

However, in the case of this compound, there is no evidence of QSPR models being developed or applied for its biological profiling. The necessary prerequisite for constructing a QSPR model is a dataset of structurally related compounds with experimentally determined biological activities. The absence of such data for this compound and its close analogs precludes the possibility of creating predictive QSPR models.

Detailed research findings and data tables, which would typically form the basis of a QSPR study, are not available for this compound. Therefore, no quantitative relationships between its structural features (descriptors) and any biological endpoint have been established.

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthetic Routes

The presence of a stereocenter in many biologically active molecules necessitates the development of enantioselective synthetic methods. For ethyl 4-amino-2-chlorobut-2-enoate and its analogs, the creation of chiral variants is a significant and evolving research area.

Current strategies for the synthesis of chiral α,β-unsaturated γ-amino esters often involve multi-step processes. nih.gov Future research will likely focus on the development of more direct and efficient asymmetric routes to chiral derivatives of this compound. This includes the exploration of organocatalytic methods, which have shown promise in the synthesis of other chiral halogenated compounds. researchgate.netnih.gov Chiral amine catalysts, for instance, could be employed to control the stereoselectivity of key bond-forming reactions.

Enzymatic kinetic resolution represents another promising avenue. wikipedia.orgnih.govnih.gov Hydrolases, such as lipases and proteases, could be used to selectively react with one enantiomer of a racemic mixture of this compound or its precursors, allowing for the separation of the desired chiral molecule. google.com The development of dynamic kinetic resolution processes, where the undesired enantiomer is racemized in situ, would be particularly advantageous, theoretically allowing for a 100% yield of the desired enantiomer.

| Asymmetric Synthesis Strategy | Description | Potential Advantages |

| Organocatalysis | Utilization of small chiral organic molecules to catalyze stereoselective reactions. | Metal-free, often milder reaction conditions, high enantioselectivity. |

| Enzymatic Kinetic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | High specificity, environmentally benign conditions. |

| Dynamic Kinetic Resolution | Combination of kinetic resolution with in situ racemization of the unwanted enantiomer. | Higher theoretical yields compared to standard kinetic resolution. |

Exploration of Novel Catalytic Transformations

The reactivity of the vinyl chloride and the α,β-unsaturated system in this compound opens the door to a wide range of catalytic transformations for molecular diversification.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to vinyl chlorides is an active area of research. rsc.org Future work will likely expand the scope of these reactions for this compound, enabling the introduction of various aryl, heteroaryl, and alkyl groups at the C2 position. rsc.orgnih.gov The development of new ligand systems will be crucial for achieving high efficiency and functional group tolerance in these transformations. nih.gov

Furthermore, the dehydroalanine (B155165) (Dha) moiety, structurally related to the core of this compound, has been shown to undergo palladium-mediated cross-coupling reactions in peptides and proteins. nih.gov This suggests the potential for similar catalytic modifications of this compound, leading to a diverse array of functionalized products.

| Catalytic Transformation | Potential Reagents/Catalysts | Expected Outcome |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, organostannanes, etc. / Pd catalysts with advanced ligands | Functionalization at the C2 position with diverse substituents. |

| Heck Reaction | Alkenes / Palladium catalysts | Formation of new carbon-carbon bonds at the vinyl position. |

| Amination Reactions | Various amines / Palladium or other transition metal catalysts | Introduction of different amino groups, leading to novel derivatives. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The integration of this compound synthesis and its subsequent transformations into flow systems is a key area for future development.

Microfluidic reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and purities. nih.gov The synthesis of amino acid derivatives and other fine chemicals has been successfully demonstrated in microreactor systems. acs.org Applying this technology to the production of this compound could enable safer handling of potentially reactive intermediates and facilitate rapid optimization of reaction conditions.

Automated synthesis platforms, which combine flow chemistry with real-time analysis and feedback loops, represent the next frontier. drugtargetreview.com Such systems could be used for the high-throughput screening of catalysts and reaction conditions for the transformations of this compound, significantly accelerating the discovery of new derivatives and applications. mpg.descienceintheclassroom.orgnih.govnih.govplos.org

Advanced Bio-conjugation Strategies

The electrophilic nature of the α,β-unsaturated carbonyl system and the potential for nucleophilic substitution at the vinyl chloride position make this compound an intriguing candidate for bioconjugation applications.

The reaction of α,β-unsaturated carbonyl compounds with nucleophilic residues on proteins, such as cysteine, is a well-established method for protein modification. nih.gov Future research could explore the use of this compound and its derivatives as novel bioconjugation reagents. The presence of the chlorine atom could offer additional reactivity or selectivity compared to traditional Michael acceptors.

The development of "clickable" probes is a major focus in chemical biology. nih.govmdpi.comresearchgate.net this compound could serve as a scaffold for the design of new clickable linkers. nih.gov For example, the amino group could be modified with an azide (B81097) or alkyne functionality, allowing for facile attachment to biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and in silico design are becoming increasingly powerful tools in modern chemical research. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, stability of intermediates, and the origins of stereoselectivity. nih.gov

For this compound, computational studies could be employed to:

Predict Reactivity: Analyze the electronic structure to predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. nih.gov

Elucidate Reaction Mechanisms: Model potential reaction pathways for its synthesis and transformation to understand the energetic landscape and identify rate-determining steps.

Design Novel Catalysts: In silico screening of chiral catalysts for asymmetric syntheses could accelerate the discovery of highly efficient and selective systems.

Understand Stereoselectivity: Investigate the transition states of stereoselective reactions to rationalize the observed outcomes and to design catalysts with improved enantiocontrol.

By combining computational predictions with experimental validation, researchers can significantly streamline the development of new synthetic methodologies and applications for this compound.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of Ethyl 4-amino-2-chlorobut-2-enoate?

- Methodological Answer : Optimize reaction conditions using a factorial design of experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC with UV detection. Validate intermediate steps with -NMR to track regioselectivity during chlorination and esterification . For reproducibility, document all parameters (e.g., reaction time, yields, side products) in a standardized format aligned with IUPAC guidelines .

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and stereochemistry. Use SHELX-97 for structure refinement, ensuring data completeness () and low R-factors () . Validate hydrogen bonding networks with ORTEP-III for graphical representation of thermal ellipsoids and intermolecular interactions . Cross-reference with IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered Cl atoms) be resolved for this compound?

- Methodological Answer : Apply the SHELXL TWIN command to model disorder or twinning in crystals. Use the PART instruction to refine partial occupancy of the Cl atom if positional ambiguity arises. Validate with the Hirshfeld surface analysis to quantify intermolecular contacts and identify outliers. Cross-check with DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical bond lengths . Document unresolved discrepancies in the CIF file’s "validation report" for transparency .

Q. What statistical approaches are suitable for analyzing discrepancies in hydrogen-bonding patterns across polymorphs?

- Methodological Answer : Perform graph set analysis (GSA) to classify hydrogen bonds (e.g., ) and identify motifs like rings or chains. Use Mercury CSD to overlay polymorphic structures and calculate RMSD values for atomic deviations. Apply multivariate statistics (e.g., PCA) to correlate packing efficiency with hydrogen-bond donor/acceptor ratios . For reproducibility, archive raw diffraction data in the Cambridge Structural Database (CSD) .

Q. How can researchers validate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor degradation kinetics via LC-MS and quantify hydrolyzed products (e.g., free amine or carboxylic acid derivatives). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Confirm hydrolytic pathways with -NMR to track ester cleavage .

Methodological Frameworks

Q. What protocols ensure rigorous documentation of synthetic and analytical data?

- Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Raw Data : Archive NMR spectra, chromatograms, and diffraction images in repositories like Zenodo or institutional databases.

- Metadata : Include experimental parameters (e.g., solvent, temperature), instrument calibration details, and version numbers for software (e.g., SHELXL v2018/3) .

- Uncertainty Analysis : Report measurement errors (e.g., ±0.001 Å for bond lengths) and statistical confidence intervals .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or dermal exposure. Store the compound in amber vials under inert gas (N) to prevent oxidation. Dispose of waste via halogenated solvent disposal protocols due to the chlorine content. Document all incidents in lab safety logs, referencing Material Safety Data Sheet (MSDS) guidelines for chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.